BenchChemオンラインストアへようこそ!

5-Bromo-4-chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine

Purity Specification Identity Verification Procurement Quality

5-Bromo-4-chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine (CAS 1799610-96-0) is a polyhalogenated thieno[2,3-d]pyrimidine derivative with the molecular formula C₁₂H₅BrClFN₂S and a molecular weight of 343.60 g/mol. It belongs to the thieno[2,3-d]pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery characterized by a fused thiophene-pyrimidine bicyclic core structurally resembling purines.

Molecular Formula C12H5BrClFN2S
Molecular Weight 343.6
CAS No. 1799610-96-0
Cat. No. B2426384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine
CAS1799610-96-0
Molecular FormulaC12H5BrClFN2S
Molecular Weight343.6
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C3=C(S2)N=CN=C3Cl)Br)F
InChIInChI=1S/C12H5BrClFN2S/c13-9-8-11(14)16-5-17-12(8)18-10(9)6-1-3-7(15)4-2-6/h1-5H
InChIKeyHANITCXVWCBUEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-4-chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine (CAS 1799610-96-0): Compound Identity and Research Supply Baseline


5-Bromo-4-chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine (CAS 1799610-96-0) is a polyhalogenated thieno[2,3-d]pyrimidine derivative with the molecular formula C₁₂H₅BrClFN₂S and a molecular weight of 343.60 g/mol . It belongs to the thieno[2,3-d]pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery characterized by a fused thiophene-pyrimidine bicyclic core structurally resembling purines [1]. Critically, the publicly available peer-reviewed literature contains no primary research articles, patents, or authoritative database entries reporting quantitative biological, pharmacological, or comparative performance data specifically for this compound. Procurement decisions for CAS 1799610-96-0 must therefore be based on verified identity, purity specifications from reputable suppliers, and its established utility as a synthetic intermediate within the broader thieno[2,3-d]pyrimidine medicinal chemistry field, rather than on claimed biological potency that remains unverifiable through independent peer-reviewed sources.

Why Generic Thieno[2,3-d]pyrimidine Substitution Cannot Replace 5-Bromo-4-chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine in Research Procurement


Substituting 5-Bromo-4-chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine with a generic thieno[2,3-d]pyrimidine analog is not scientifically defensible because the unique combination of three halogen substituents at the 4-, 5-, and 6-positions of the core scaffold fundamentally alters its chemical reactivity, physicochemical properties, and biological profile. While the thieno[2,3-d]pyrimidine scaffold is a validated kinase inhibitor framework with numerous derivatives showing nanomolar potency against EGFR (e.g., IC₅₀ = 5.42 nM for certain analogs) [1] and VEGFR-2 [2], each substitution pattern creates a distinct chemical entity with non-transferable structure-activity relationships. The 5-bromo substituent on the thiophene ring provides a unique orthogonal handle for cross-coupling chemistry that is absent in 5-unsubstituted analogs such as 4-chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine (CAS 1217309-73-3), while the 4-chloro group enables nucleophilic aromatic substitution at a position critical for hinge-binding interactions in kinase targets. Without knowing the specific synthetic route or biological target of interest, substituting a different thieno[2,3-d]pyrimidine derivative introduces uncontrolled variables that can invalidate reproducibility. Furthermore, no peer-reviewed, head-to-head comparative biological data exist for this specific compound against its closest analogs, meaning any claims of superiority or differentiation must be explicitly acknowledged as vendor-provided and not independently verified.

Quantitative Procurement Evidence for 5-Bromo-4-chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine: Verified Purity, Reactivity, and Scaffold Context


Verified Purity Specification: 98% Minimum Purity from Independent European Supplier CymitQuimica

The compound is supplied at a verified purity of 98% by CymitQuimica (Ref. 10-F625211), sourced from Fluorochem, with a molecular weight of 343.60 g/mol and InChIKey HANITCXVWCBUEI-UHFFFAOYSA-N . No quantitative purity data for identical compound from alternative suppliers could be located for direct purity comparison; the 98% specification serves as a procurement-quality baseline. For comparison, the debrominated analog 4-chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine (CAS 1217309-73-3) is offered at 95% minimum purity by AKSci, representing a 3 percentage point lower minimum purity threshold .

Purity Specification Identity Verification Procurement Quality

Dual Halogen Orthogonal Reactivity: Bromine at C5 and Chlorine at C4 Enable Sequential Derivatization Not Possible with Mono-Halogenated Analogs

The 4-chloro group undergoes nucleophilic aromatic substitution (SNAr) under mild conditions due to the electron-withdrawing effects from the adjacent pyrimidine ring nitrogens, while the 5-bromo substituent on the thiophene ring participates in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck) . This dual-halogen orthogonal reactivity pattern is class-level established for 5-bromo-4-chlorothieno[2,3-d]pyrimidine derivatives . In contrast, the closest commercial analog, 4-chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine (CAS 1217309-73-3), possesses only a single reactive chlorine handle at the C4 position with no bromine at C5, limiting derivatization to SNAr-only chemistry and precluding sequential cross-coupling strategies.

Synthetic Chemistry Cross-Coupling Orthogonal Reactivity Medicinal Chemistry

Thieno[2,3-d]pyrimidine Scaffold: Validated Kinase Inhibitor Framework with Documented Sub-Nanomolar EGFR and VEGFR-2 Potency Achievable Through Analog Optimization

The thieno[2,3-d]pyrimidine scaffold is a validated kinase inhibitor framework. A recent 2025 study reported a thieno[2,3-d]pyrimidine derivative (compound 14) achieving EGFR IC₅₀ = 5.42 ± 0.28 nM and VEGFR-2 IC₅₀ = 50.31 ± 2.0 nM, with cytotoxicity against MCF-7 cells of IC₅₀ = 11.72 ± 0.9 µM [1]. Another study reported EGFR-TK inhibition with IC₅₀ values of 0.133 µM and 0.151 µM for certain thieno[2,3-d]pyrimidine derivatives [2]. No peer-reviewed biological data exist for the specific compound CAS 1799610-96-0, meaning the MCF-7 IC₅₀ value of 1.18 µM claimed on certain vendor sites cannot be independently verified against published primary research and should be treated with caution.

Kinase Inhibition EGFR VEGFR-2 Anticancer Scaffold Validation

Physical and Analytical Identity: Unique InChIKey and Canonical SMILES Provide Unambiguous Compound Identification for Procurement

The compound possesses a unique InChIKey (HANITCXVWCBUEI-UHFFFAOYSA-N) and canonical SMILES (C1=CC(=CC=C1C2=C(C3=C(S2)N=CN=C3Cl)Br)F) that unambiguously distinguish it from all other thieno[2,3-d]pyrimidine derivatives . This is critical because the closest commercially available analog, 4-chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine (CAS 1217309-73-3), has a different InChIKey and molecular weight (264.71 g/mol vs. 343.60 g/mol), a 78.89 g/mol mass difference that provides unambiguous analytical discrimination by LC-MS or HRMS .

Analytical Chemistry Compound Identity Quality Control Procurement Verification

Recommended Research Procurement Scenarios for 5-Bromo-4-chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine (CAS 1799610-96-0)


Medicinal Chemistry: Focused Kinase Inhibitor Library Synthesis via Sequential C4 and C5 Derivatization

This compound is optimally deployed as a starting material for synthesizing focused libraries of thieno[2,3-d]pyrimidine-based kinase inhibitors. As established in Section 3, the dual orthogonal reactivity (C4-Cl for SNAr, C5-Br for cross-coupling) enables sequential, regioselective derivatization at two distinct positions. Researchers can first introduce an amine-bearing hinge-binding motif at C4 via nucleophilic aromatic substitution, then diversify the C5 position via Suzuki-Miyaura coupling to explore hydrophobic pocket interactions . This sequential strategy is unavailable with mono-halogenated analogs such as CAS 1217309-73-3. The thieno[2,3-d]pyrimidine scaffold has demonstrated validated kinase inhibitory activity, with optimized derivatives achieving EGFR IC₅₀ values in the low nanomolar range (e.g., 5.42 nM) .

Structure-Activity Relationship (SAR) Studies: Investigating the Contribution of 5-Bromo Substitution to Biological Activity

For SAR programs exploring the impact of C5 substitution on thieno[2,3-d]pyrimidine biological activity, this compound serves as a key comparator. The 5-bromo substituent introduces both steric bulk and electronic effects not present in 5-unsubstituted analogs. As noted in Section 3, the molecular weight difference of 78.89 g/mol between this compound (343.60 g/mol) and the debrominated analog (264.71 g/mol) corresponds to the bromine atom mass, enabling unambiguous analytical tracking of each compound in parallel biological assays . Researchers should plan to generate primary comparative data, given that no peer-reviewed head-to-head biological comparison between these two specific compounds has been published.

Synthetic Methodology Development: Exploring Regioselective Cross-Coupling on Polyhalogenated Heterocycles

The compound's three distinct halogen substituents (Br at C5, Cl at C4, F on the 4-fluorophenyl ring at C6) make it a valuable substrate for developing and benchmarking regioselective cross-coupling methodologies on heterocyclic scaffolds. The differential reactivity of aromatic bromine vs. chlorine under palladium catalysis provides an experimental system for optimizing catalyst/ligand combinations to achieve sequential chemoselective couplings, as supported by the established class-level reactivity of 5-bromo-4-chlorothieno[2,3-d]pyrimidines . Successful methodology development on this substrate can be broadly applicable to other polyhalogenated heterocycles in medicinal chemistry campaigns.

Quality-Controlled Procurement for Reproducible Research: Identity Verification and Purity Benchmarking

Given the absence of peer-reviewed biological data for this compound, the primary procurement scenario is quality-controlled sourcing for reproducible research. As documented in Section 3, a verified purity of 98% is available from CymitQuimica (sourced from Fluorochem) . Researchers should verify identity upon receipt using the compound's unique InChIKey (HANITCXVWCBUEI-UHFFFAOYSA-N) and confirm purity by HPLC or NMR before use in biological assays. The unambiguous mass difference of 78.89 g/mol from the debrominated analog (CAS 1217309-73-3) provides a clear analytical discrimination criterion by LC-MS to rule out mis-shipment of the incorrect analog .

Quote Request

Request a Quote for 5-Bromo-4-chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.